molecular formula C17H12N6O4S B2637109 2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894068-96-3

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2637109
CAS No.: 894068-96-3
M. Wt: 396.38
InChI Key: ISHUXWGYAIPPPB-UHFFFAOYSA-N
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Description

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a triazole ring fused with a pyridazine ring, linked to a nitrobenzene sulfonamide moiety

Scientific Research Applications

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, which can be achieved through cyclization reactions involving hydrazines and nitriles. The pyridazine ring is then fused to the triazole ring through additional cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: An antidepressant with a triazole ring

Uniqueness

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is unique due to its combination of a triazole-pyridazine fused ring system with a nitrobenzene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O4S/c24-23(25)15-6-1-2-7-16(15)28(26,27)21-13-5-3-4-12(10-13)14-8-9-17-19-18-11-22(17)20-14/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHUXWGYAIPPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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